The compound is cataloged with the CAS number 1823418-18-3 and has been referenced in various scientific literature as a precursor for synthesizing novel therapeutic agents. Its classification as a carbamate indicates its potential for various biological activities, including inhibition of certain enzymes or receptors, making it a target for pharmaceutical research .
The synthesis of Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride typically involves several steps:
The yield and purity of the final product can vary based on reaction conditions such as temperature, time, and concentration of reactants .
Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride has a complex molecular structure characterized by:
The structure can be represented using SMILES notation as CC1(NC(=O)OCC2=CC=CC=C2)CNC1.[H]Cl
, indicating the connectivity of atoms within the molecule .
Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride can participate in several chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride typically involves interaction with specific biological targets:
Research into its exact mechanism is ongoing, with studies focusing on its efficacy against specific diseases .
The physical and chemical properties of Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride include:
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for pharmaceutical applications .
Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride has several important applications:
CAS No.: 119365-69-4
CAS No.: 81129-73-9
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 9004-10-8
CAS No.: 485-13-2